N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a heterocyclic molecule featuring a pyrazolo[4,3-d]pyrimidine core, a thioacetamide linker, and multiple aromatic substituents. Key structural elements include:
- Pyrazolo[4,3-d]pyrimidine scaffold: A fused bicyclic system known for its role in kinase inhibition and nucleotide mimicry.
- 1-Ethyl-3-methyl substituents: Enhance lipophilicity and metabolic stability.
- 6-[(4-Methylphenyl)methyl] group: Introduces steric bulk and modulates target binding.
- Sulfanyl-acetamide moiety: Facilitates hydrogen bonding and covalent interactions with biological targets.
- 3-Chloro-2-methylphenyl group: Influences solubility and receptor affinity.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-11-9-15(2)10-12-18)34-14-21(32)27-20-8-6-7-19(26)16(20)3/h6-12H,5,13-14H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHGXMLAZUKNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a chloro-substituted aromatic ring, a pyrazolo-pyrimidine moiety, and a sulfanyl group. Its chemical formula can be represented as:
Table 1: Structural Components
| Component | Description |
|---|---|
| Chloro Group | 3-chloro-2-methylphenyl |
| Sulfanyl Group | Sulfanyl linkage to acetamide |
| Pyrazolo-Pyrimidine | 1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo |
The biological activity of this compound has been investigated in various studies. Its mechanism primarily involves:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and tyrosine kinases.
- Induction of Apoptosis : Research indicates that it may promote programmed cell death in cancer cells through the activation of apoptotic pathways.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that may contribute to its therapeutic efficacy in various diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Activity : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Cytotoxicity Evaluation : In vitro studies revealed that N-(3-chloro-2-methylphenyl)-2-sulfanylacetamide exhibited cytotoxic effects against various cancer cell lines, including melanoma and lung cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutics .
- Molecular Targeting : The compound was found to selectively target specific kinases involved in tumorigenesis, which suggests its potential as a targeted therapy for certain cancers .
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its synthesis, biological activities, and therapeutic potential.
Chemical Structure and Synthesis
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce various functional groups.
Key Synthetic Pathways
-
Formation of the Pyrazolo[4,3-d]pyrimidine Core :
- The synthesis often begins with the reaction of appropriate starting materials such as hydrazines and carbonyl compounds to form the pyrazole ring.
- Subsequent cyclization reactions can introduce the pyrimidine moiety.
-
Functionalization :
- The introduction of substituents like the chloro and methyl groups is achieved through electrophilic aromatic substitution reactions.
- The sulfanyl group is typically introduced via nucleophilic substitution reactions involving suitable thiols.
Example of Synthesis
A detailed synthetic route may involve:
- Reacting 3-chloro-2-methylphenol with a suitable reagent to form an intermediate.
- Cyclizing this intermediate with ethyl acetoacetate under acidic conditions to yield the desired pyrazolo[4,3-d]pyrimidine structure.
Anticancer Properties
Research has shown that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation, such as tyrosine kinases .
- Case Studies : Various derivatives have been tested against different cancer cell lines, demonstrating potent activity against melanoma and other malignancies .
Anti-inflammatory Effects
Compounds similar to this compound have also been investigated for their anti-inflammatory properties:
- In vitro Studies : These studies indicate that such compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Applications in Drug Design
The unique structure of this compound positions it as a valuable candidate in drug development:
- Lead Compound Identification : Its efficacy against specific cancer types makes it a lead compound for further modifications to enhance potency and selectivity.
- Drug Delivery Systems : The compound's chemical properties allow for potential incorporation into novel drug delivery systems that target specific tissues or cells.
Comparison with Similar Compounds
Core Scaffold Analogues
Compounds sharing the pyrazolo[4,3-d]pyrimidine core are often compared due to their structural and functional overlap:
Key Findings :
- Substituent Impact : Replacement of nitro (niclosamide) with chloro (target compound) retains TMEM16A antagonism in some analogs, suggesting bioactivity conservation .
- Scaffold Flexibility : The pyrazolo[4,3-d]pyrimidine core allows diverse substitutions (e.g., fluorophenyl in Example 83) without losing target engagement .
Thioacetamide-Linked Derivatives
The sulfanyl-acetamide linker is critical for covalent or non-covalent interactions:
Key Findings :
- Thioether Advantage : Sulfanyl linkers improve lipophilicity and target residence time compared to oxygen-based analogs .
Research Implications and Gaps
Synthetic Challenges : Complex substituents (e.g., 4-methylbenzyl) require optimized coupling conditions (e.g., DMF, palladium catalysts) as seen in and .
Target Identification : Docking studies () suggest shared targets with niclosamide analogs (e.g., TMEM16A), but empirical validation is needed .
Pharmacokinetics : The 3-chloro-2-methylphenyl group may improve metabolic stability over nitro-containing analogs, as observed in nitazoxanide derivatives .
Q & A
Basic Research Question
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in mixed solvents (e.g., DCM/hexane) and analyze using SHELX software .
- Dynamic NMR : Detect conformational flexibility in the sulfanyl-acetamide moiety under variable-temperature conditions .
Advanced Consideration : Pair crystallographic data with density functional theory (DFT) calculations to validate electronic environments and hydrogen-bonding networks .
How can solubility challenges impact biological assays, and what mitigation strategies are effective?
Basic Research Question
- Solubility Profiling : Use shake-flask methods with UV-Vis quantification in buffers (pH 1.2–7.4) and DMSO/PEG-400 co-solvent systems .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the phenyl ring to enhance aqueous solubility without compromising bioactivity .
Advanced Consideration : Employ nanoformulation (e.g., liposomes) to improve bioavailability for in vivo studies, guided by partition coefficient (LogP) predictions .
What methodologies are used to evaluate biological target interactions and resolve conflicting activity data?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with homology models of kinase domains (e.g., Abl/Src) to predict binding modes and affinity .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) to validate computational predictions .
Data Contradiction Analysis : Reconcile discrepancies by standardizing assay conditions (e.g., ATP concentration in kinase assays) and cross-validating with orthogonal assays (e.g., fluorescence polarization) .
How do non-covalent interactions influence the compound’s reactivity and supramolecular assembly?
Advanced Research Question
- Crystal Engineering : Analyze π-π stacking (between pyrimidine and phenyl rings) and hydrogen bonds (amide N–H⋯O) using Hirshfeld surfaces .
- Catalytic Effects : Study halogen bonding (C–Cl⋯N) in solvent-free reactions to modulate regioselectivity in substitution reactions .
Methodology : Combine single-crystal XRD with quantum theory of atoms in molecules (QTAIM) to quantify interaction energies .
What crystallographic challenges arise during polymorph screening, and how are they addressed?
Advanced Research Question
- Polymorph Identification : Screen crystallization conditions (solvent, cooling rates) and characterize forms via PXRD and thermal analysis (DSC/TGA) .
- Twinned Crystals : Use PLATON’s TWINABS to refine data from non-merohedral twins, common in bulky acetamide derivatives .
How are structure-activity relationships (SARs) developed for analogs with modified substituents?
Advanced Research Question
- SAR Workflow :
- Synthesize analogs with variations in the 3-chloro-2-methylphenyl and 4-methylbenzyl groups.
- Test in vitro potency (e.g., IC in kinase inhibition assays) .
- Perform 3D-QSAR using CoMFA/CoMSIA to map electrostatic/hydrophobic requirements .
Case Study : Replace the 4-methylbenzyl group with a furan-2-ylmethyl moiety (as in ) to assess π-stacking trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
